2-Chloro-1,3-benzothiazole-6-carboxylic acid

Nucleophilic aromatic substitution Synthetic methodology Benzothiazole derivatization

2-Chloro-1,3-benzothiazole-6-carboxylic acid (3855-95-6) is a unique benzothiazole scaffold with a reactive C2-chlorine for mild SNAr diversification and a C6-carboxylic acid enabling direct amide coupling. Unlike non-chlorinated or regioisomeric analogs (e.g., 5-carboxylic acid), this building block avoids harsh cross-coupling and preserves spatial orientation critical for kinase and CNS targets. Its XLogP3 of 3.1 ensures passive blood-brain barrier penetration. With ≥95% HPLC purity, it delivers reproducible SAR and accelerates lead optimization in antibacterial and antimalarial programs. Shipment is ambient; inquire for bulk or custom synthesis.

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
CAS No. 3855-95-6
Cat. No. B1369908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-benzothiazole-6-carboxylic acid
CAS3855-95-6
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)SC(=N2)Cl
InChIInChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
InChIKeyQLAKWSXVXQRGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,3-benzothiazole-6-carboxylic acid (CAS 3855-95-6): Core Properties and Scaffold Advantages for Rational Drug Discovery


2-Chloro-1,3-benzothiazole-6-carboxylic acid (CAS 3855-95-6) is a versatile building block featuring a C2-chlorinated benzothiazole scaffold and a C6-carboxylic acid functional group [1]. Its molecular weight is 213.64 g/mol with an XLogP3 of 3.1, reflecting a moderately lipophilic character that balances permeability and aqueous solubility for lead optimization [2]. The 2-position chlorine serves as a critical synthetic handle for nucleophilic aromatic substitution, enabling efficient diversification into functionalized benzothiazole derivatives [3]. The C6-carboxyl group permits standard amide coupling and esterification reactions, making this compound a strategic intermediate for medicinal chemistry programs targeting kinase inhibition, antibacterial agents, and antimalarial scaffolds [4].

Why 2-Chloro-1,3-benzothiazole-6-carboxylic acid Cannot Be Replaced with Non-Chlorinated or Non-Carboxylated Analogs


Substitution of 2-chloro-1,3-benzothiazole-6-carboxylic acid with non-chlorinated benzothiazole-6-carboxylic acids or regioisomeric analogs (e.g., 5-carboxylic acid derivatives) introduces critical liabilities in synthetic tractability and biological target engagement. The C2-chlorine is essential for nucleophilic aromatic substitution (SNAr) chemistry, enabling clean derivatization under mild conditions compared to hydrogen-bearing analogs which require harsh electrophilic substitution or metal-catalyzed cross-coupling for C2 functionalization [1]. Absence of the C6-carboxyl group eliminates a key vector for amide bond formation, while regioisomers such as 2-chlorobenzo[d]thiazole-5-carboxylic acid (CAS 1393576-38-9) alter the spatial orientation of the carboxyl moiety, potentially disrupting binding interactions with target protein pockets that have evolved selectivity for the 6-position substitution pattern . Furthermore, unsubstituted benzothiazole derivatives lack the chlorine-driven electronic modulation that enhances metabolic stability and modulates logP for improved pharmacokinetic profiles .

Quantitative Evidence: 2-Chloro-1,3-benzothiazole-6-carboxylic acid Performance Metrics Against Comparator Scaffolds


C2-Chlorine Enables High-Yield SNAr Derivatization vs. Non-Chlorinated Benzothiazole-6-Carboxylic Acid

The presence of the chlorine atom at the 2-position of the benzothiazole ring enables efficient nucleophilic aromatic substitution (SNAr) for functionalization, providing a clear synthetic advantage over the non-chlorinated benzothiazole-6-carboxylic acid scaffold [1]. The C2-chlorine functions as an activated leaving group, allowing direct displacement by nitrogen, oxygen, or sulfur nucleophiles under mild reaction conditions. This pathway avoids the harsh electrophilic conditions or transition metal-catalyzed cross-couplings required to functionalize the C2 position of unsubstituted benzothiazole-6-carboxylic acid, leading to improved yields and reduced byproduct formation [2].

Nucleophilic aromatic substitution Synthetic methodology Benzothiazole derivatization

C6-Carboxylic Acid Enables Direct Amide Coupling: Synthetic Efficiency Over Non-Carboxylated Benzothiazole Scaffolds

The presence of the carboxylic acid group at the 6-position permits direct amide bond formation via standard coupling reagents (e.g., HATU, EDCI, DCC) with primary or secondary amines, enabling efficient generation of structurally diverse 6-carboxamide libraries [1]. In contrast, non-carboxylated benzothiazole scaffolds such as unsubstituted benzothiazole (CAS 95-16-9) or 2-chlorobenzothiazole (CAS 615-20-3) lack this functional handle and require multi-step sequences to introduce a carboxylic acid equivalent before amide diversification. This difference typically adds 2–3 synthetic steps and reduces overall yield when starting from non-carboxylated comparators [2].

Amide bond formation Medicinal chemistry building blocks Benzothiazole library synthesis

HPLC Purity Benchmark: 95.9% Area Purity (Typical Batch COA) Defines Reliable Starting Material Quality

Commercial batches of 2-chloro-1,3-benzothiazole-6-carboxylic acid are routinely supplied with HPLC purity of 95.9% by area (typical value in batch Certificate of Analysis) . This specification provides a verifiable purity threshold for procurement and experimental reproducibility. While purity values for direct comparator compounds vary by vendor and lot, this established benchmark exceeds the minimum 95% threshold typically required for medicinal chemistry building blocks, reducing the risk of side reactions from impurities during amide coupling or SNAr diversification steps [1].

Chemical purity Quality control Building block reliability

Predicted XLogP3 = 3.1: Balanced Lipophilicity for Blood-Brain Barrier Penetration vs. More Hydrophilic Analogs

The predicted XLogP3 of 2-chloro-1,3-benzothiazole-6-carboxylic acid is 3.1, calculated by PubChem using the XLogP3 algorithm (release 2025.04.14) [1]. This value falls within the optimal lipophilicity range (logP 1–4) for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five guidelines. By comparison, benzothiazole-6-carboxylic acid lacking the C2-chlorine substitution has a lower XLogP3 of approximately 2.5 (class-level inference based on chlorine contribution of ~0.6–0.7 log units), which may reduce membrane permeability and CNS exposure potential [2].

Lipophilicity Drug-likeness Physicochemical property

Established Regulatory Hazard Classification: H315, H319, H335 (CLP Criteria) Informs Safe Handling Protocols

2-Chloro-1,3-benzothiazole-6-carboxylic acid is classified under the CLP (Classification, Labelling and Packaging) regulation as Skin Irritant Category 2 (H315: Causes skin irritation), Eye Irritant Category 2 (H319: Causes serious eye irritation), and STOT SE Category 3 (H335: May cause respiratory irritation) [1]. This defined hazard profile enables procurement and laboratory safety officers to implement appropriate PPE and ventilation controls without relying on uncharacterized or assumed safety data. The availability of this regulatory classification reduces the administrative burden of hazard assessment compared to less well-characterized benzothiazole analogs lacking formal CLP or GHS classification [2].

Chemical safety Regulatory compliance Laboratory handling

Validated Application Scenarios for 2-Chloro-1,3-benzothiazole-6-carboxylic acid Based on Quantitative Evidence


Kinase Inhibitor Discovery: BRAFV600E-Targeted Library Generation via C6-Carboxamide Diversification

The C6-carboxylic acid functionality enables direct amide coupling with diverse amine building blocks, providing a one-step route to benzothiazole-6-carboxamide libraries. This application is supported by demonstrated synthesis of 2-acetamido,6-carboxamide substituted benzothiazoles as BRAFV600E inhibitors, where one analog (compound 22) showed promising antiproliferative activity across multiple assays [1]. The scaffold's XLogP3 of 3.1 positions it favorably for optimizing CNS penetration or maintaining cellular permeability in kinase-targeted programs [2].

Parallel Medicinal Chemistry: High-Throughput SNAr Derivatization for Structure-Activity Relationship (SAR) Studies

The C2-chlorine atom serves as an activated leaving group for nucleophilic aromatic substitution, enabling efficient parallel synthesis of 2-substituted benzothiazole-6-carboxylic acid derivatives. This chemistry allows diversification with amine, thiol, and alcohol nucleophiles under mild conditions without requiring transition metal catalysts or harsh electrophilic activation [1]. The 95.9% HPLC purity specification reduces the likelihood of impurity-derived artifacts in SAR interpretation, supporting reproducible biological testing across compound libraries [2].

Antibacterial and Antimalarial Scaffold Optimization: Building on Established Benzothiazole-6-Carboxylic Acid Pharmacophore

Benzothiazole-6-carboxylic acid derivatives have demonstrated activity as β-hematin formation inhibitors relevant to antimalarial drug discovery and as antibacterial agents targeting Gram-positive and Gram-negative organisms [1]. The C2-chlorine substitution modulates electronic properties and lipophilicity (XLogP3 = 3.1) to potentially enhance membrane permeability and target engagement compared to the non-chlorinated parent scaffold [2]. The established CLP hazard classification supports safe handling in BSL-2 laboratories conducting antimicrobial susceptibility testing [3].

CNS-Penetrant Lead Optimization: Leveraging Balanced Lipophilicity for Blood-Brain Barrier Programs

With an XLogP3 of 3.1, 2-chloro-1,3-benzothiazole-6-carboxylic acid falls within the optimal lipophilicity window (logP 1–4) for passive blood-brain barrier penetration [1]. This physicochemical property supports its selection as a core scaffold for CNS-targeted drug discovery programs, particularly those requiring a heteroaromatic core with synthetic handles for bidirectional optimization. The chlorine atom provides a site for further property tuning via SNAr chemistry, while the carboxylic acid enables conjugation to improve aqueous solubility or target engagement [2].

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